molecular formula C8H5NOS B2912283 2,1-Benzothiazole-3-carbaldehyde CAS No. 1539464-05-5

2,1-Benzothiazole-3-carbaldehyde

Cat. No.: B2912283
CAS No.: 1539464-05-5
M. Wt: 163.19
InChI Key: GZCRRUYXFQIRTH-UHFFFAOYSA-N
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Description

2,1-Benzothiazole-3-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an aldehyde functional group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

2,1-Benzothiazole-3-carbaldehyde and its derivatives have been found to interact with several biological targets. One of the primary targets is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Another significant target is the BCL-2 family of enzymes , which are key regulators of the mitochondrial apoptotic pathway .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, when interacting with the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the biosynthesis of arabinogalactan . When interacting with the BCL-2 family of enzymes, it disrupts the balance between anti-apoptotic and pro-apoptotic members, leading to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, which is crucial for the survival of mycobacteria . Its interaction with the BCL-2 family of enzymes affects the mitochondrial apoptotic pathway, leading to dysregulated apoptosis .

Result of Action

The interaction of this compound with its targets leads to significant molecular and cellular effects. The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan, leading to the death of mycobacteria . The disruption of the balance in the BCL-2 family of enzymes leads to dysregulated apoptosis, which can lead to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including green chemistry approaches . These approaches aim to reduce the environmental impact of chemical processes.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant biological activity, including anti-tubercular properties

Cellular Effects

The cellular effects of 2,1-Benzothiazole-3-carbaldehyde are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzothiazole-3-carbaldehyde typically involves the condensation of 2-aminothiophenol with various aldehydes. One common method is the reaction of 2-aminothiophenol with formylating agents under acidic conditions. For example, the reaction can be carried out using formic acid and acetic anhydride as reagents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: 2,1-Benzothiazole-3-carboxylic acid.

    Reduction: 2,1-Benzothiazole-3-methanol.

    Substitution: 2,1-Benzothiazole-3-bromide.

Scientific Research Applications

2,1-Benzothiazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Benzothiazolecarboxaldehyde
  • 2,1-Benzothiazole-4-carbaldehyde
  • 2,1-Benzothiazole-5-carbaldehyde

Comparison: 2,1-Benzothiazole-3-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,1-benzothiazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCRRUYXFQIRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539464-05-5
Record name 2,1-benzothiazole-3-carbaldehyde
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